N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)5-10-7-1-2-7/h3-4,7,10H,1-2,5H2 |
InChI Key |
PZKMVDOJYFNHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
The synthesis of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine centers on two primary approaches: nucleophilic substitution and Mitsunobu coupling . Both methods require precise control over reaction conditions to avoid side products such as over-alkylation or decomposition of the bromopyrimidine core.
Nucleophilic Substitution via Chloromethyl Intermediate
This method involves the preparation of 2-(chloromethyl)-5-bromopyrimidine followed by its reaction with cyclopropanamine.
Synthesis of 2-(Chloromethyl)-5-bromopyrimidine
The chloromethyl intermediate is synthesized from 2-methyl-5-bromopyrimidine through radical chlorination or thionyl chloride (SOCl₂)-mediated conversion:
$$
\text{2-Methyl-5-bromopyrimidine} + \text{SOCl}2 \xrightarrow{\text{DMF (cat.)}} \text{2-(Chloromethyl)-5-bromopyrimidine} + \text{HCl} + \text{SO}2
$$
Reaction conditions: Anhydrous dichloromethane (DCM), 0–5°C, 4–6 hours. The chlorination proceeds quantitatively under these conditions, with yields exceeding 85%.
Alkylation of Cyclopropanamine
The chloromethyl intermediate undergoes nucleophilic substitution with cyclopropanamine in the presence of a strong base:
$$
\text{2-(Chloromethyl)-5-bromopyrimidine} + \text{Cyclopropanamine} \xrightarrow{\text{NaH, THF}} \text{this compound} + \text{NaCl}
$$
Optimization Notes :
- Base Selection : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) in deprotonating cyclopropanamine, achieving 92% conversion vs. 68%.
- Solvent : Tetrahydrofuran (THF) minimizes side reactions compared to dimethylformamide (DMF).
- Stoichiometry : A 3:1 molar ratio of cyclopropanamine to chloromethylpyrimidine prevents di-alkylation.
Typical Yield : 74–78% after column chromatography (silica gel, ethyl acetate/heptane).
Mitsunobu Coupling with Pyrimidinemethanol
For substrates where chlorination is challenging, the Mitsunobu reaction offers an alternative route using (5-bromopyrimidin-2-yl)methanol:
$$
\text{(5-Bromopyrimidin-2-yl)methanol} + \text{Cyclopropanamine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{this compound}
$$
Advantages :
- Avoids hazardous chlorinating agents.
- Higher functional group tolerance.
Challenges :
- Requires synthesis of (5-bromopyrimidin-2-yl)methanol, which is less commercially available.
- Lower yields (62–65%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Mitsunobu Coupling |
|---|---|---|
| Starting Material Availability | High (2-methyl-5-bromopyrimidine) | Moderate |
| Reaction Yield | 74–78% | 62–65% |
| Side Products | Di-alkylation (<5%) | Ether byproducts (12%) |
| Scalability | Suitable for >100 g batches | Limited to <50 g |
| Purification Difficulty | Moderate (silica gel) | High (HPLC required) |
Reaction Optimization and Troubleshooting
Minimizing Di-Alkylation
- Excess Amine : Using 3 equivalents of cyclopropanamine reduces di-alkylation to <5%.
- Low Temperature : Conducting the reaction at 0°C slows competing pathways.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
| Component | Nucleophilic Substitution | Mitsunobu Coupling |
|---|---|---|
| Cyclopropanamine | $12/g | $12/g |
| 2-(Chloromethyl)-5-bromopyrimidine | $45/g | – |
| (5-Bromopyrimidin-2-yl)methanol | – | $220/g |
| Total Cost per 100 g | $5,700 | $23,200 |
Emerging Methodologies
Photoredox Catalysis
Recent studies propose using iridium-based photocatalysts to mediate C–N bond formation at room temperature, reducing energy consumption. Preliminary yields reach 68% with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆.
Flow Chemistry
Continuous-flow systems enhance heat transfer and reduce reaction times (2 hours → 20 minutes) for the chlorination step, achieving 89% yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural and physicochemical properties of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine and related compounds:
Key Observations:
Substituent Diversity: The target compound’s 5-bromo-pyrimidine distinguishes it from analogs like N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (chloro substituent) and N-[(2-nitrophenyl)methyl]cyclopropanamine (nitro group) . Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions compared to chlorine or nitro groups.
Physicochemical Properties :
- The target compound’s molecular weight (228.08 g/mol) is intermediate between simpler analogs (e.g., 5-bromo-N-methylpyrimidin-2-amine, 189.03 g/mol) and complex derivatives like the sulfonamide in (667.71 g/mol) .
- The cyclopropane ring likely reduces solubility compared to polar groups (e.g., morpholine or sulfonamide) but improves metabolic stability due to its rigidity .
Crystallographic and Stability Data
- 5-Bromo-N-methylpyrimidin-2-amine () exhibits a planar pyrimidine ring with intermolecular hydrogen bonding, which enhances crystalline stability . The target’s cyclopropane group may disrupt planarity, altering crystal packing and solubility.
Biological Activity
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrN3 |
| Molecular Weight | 232.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromopyrimidine moiety is known to enhance binding affinity to certain targets, which may lead to modulation of biological processes such as:
- Kinase Inhibition : The compound may inhibit specific kinases, which are crucial in cancer cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bromopyrimidine exhibit antimicrobial properties, potentially useful against resistant strains.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. For instance, a study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Caspase activation |
| MCF7 (Breast) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Induction of apoptosis |
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of the compound. In vitro tests showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A case study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume reduction of approximately 50% after four weeks of treatment.
- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics enhanced overall efficacy and reduced resistance in cancer cell lines resistant to standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
